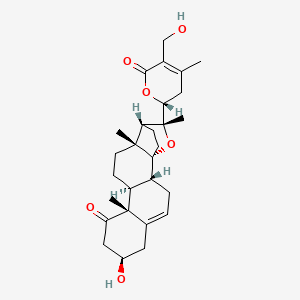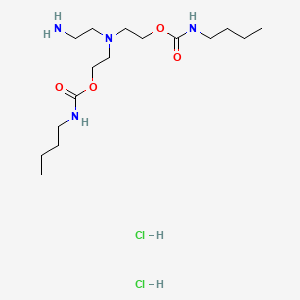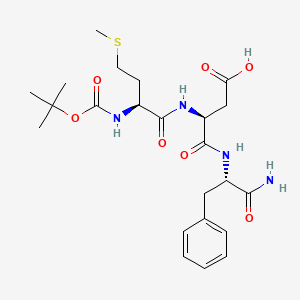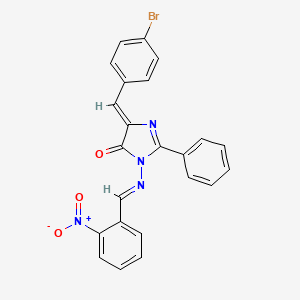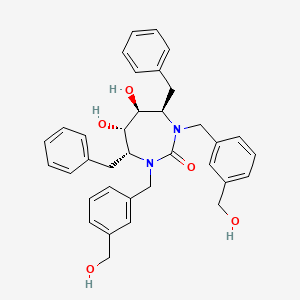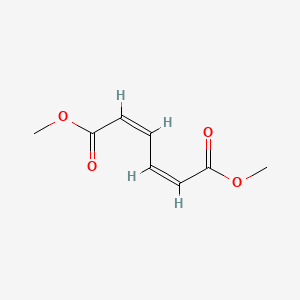
cis,cis-Dimethyl muconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis,cis-Dimethyl muconate is an organic compound derived from cis,cis-muconic acid It is a six-carbon dicarboxylic acid ester with two double bonds in the cis configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
cis,cis-Dimethyl muconate can be synthesized through the esterification of cis,cis-muconic acid. The esterification process typically involves the reaction of cis,cis-muconic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form .
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. For example, genetically engineered microorganisms such as Pseudomonas putida can be used to produce cis,cis-muconic acid from renewable feedstocks like glucose and lignin-derived compounds. The resulting cis,cis-muconic acid is then esterified to form this compound .
Analyse Des Réactions Chimiques
Types of Reactions
cis,cis-Dimethyl muconate undergoes various chemical reactions, including:
Isomerization: It can be isomerized to trans,trans-dimethyl muconate using iodine as a catalyst.
Diels-Alder Cycloaddition: It can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Reduction: It can be reduced to form dimethyl adipate, a precursor for nylon production.
Common Reagents and Conditions
Isomerization: Iodine in methanol under reflux conditions.
Diels-Alder Cycloaddition: Ethylene in the presence of a suitable solvent like methanol or tetrahydrofuran.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Isomerization: trans,trans-Dimethyl muconate.
Diels-Alder Cycloaddition: 1,4-Bis(carbomethoxy)cyclohexene.
Reduction: Dimethyl adipate.
Applications De Recherche Scientifique
cis,cis-Dimethyl muconate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of bio-based polyesters and other polymers.
Biotechnology: It serves as an intermediate in the microbial production of valuable chemicals like adipic acid and terephthalic acid.
Green Chemistry: It is a key compound in the development of sustainable chemical processes and materials.
Mécanisme D'action
The mechanism of action of cis,cis-dimethyl muconate in chemical reactions often involves the interaction of its double bonds with various reagents. For example, in isomerization reactions, iodine interacts with the double bonds to facilitate the conversion to the trans,trans form. In Diels-Alder reactions, the double bonds act as dienes, reacting with dienophiles to form cyclohexene derivatives .
Comparaison Avec Des Composés Similaires
cis,cis-Dimethyl muconate can be compared with other similar compounds such as:
trans,trans-Dimethyl muconate: The trans isomer of dimethyl muconate, which has different physical and chemical properties.
Dimethyl terephthalate: A related compound used in the production of polyethylene terephthalate (PET) plastics.
Dimethyl adipate: A reduction product of this compound used in nylon production.
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Propriétés
Numéro CAS |
692-91-1 |
|---|---|
Formule moléculaire |
C8H10O4 |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
dimethyl (2Z,4Z)-hexa-2,4-dienedioate |
InChI |
InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3-,6-4- |
Clé InChI |
PXYBXMZVYNWQAM-GLIMQPGKSA-N |
SMILES isomérique |
COC(=O)/C=C\C=C/C(=O)OC |
SMILES canonique |
COC(=O)C=CC=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


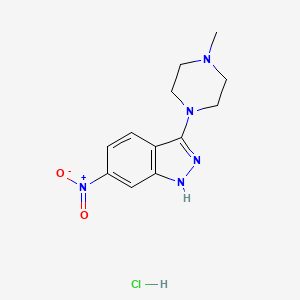
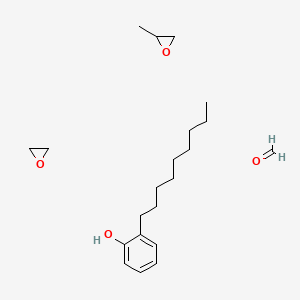
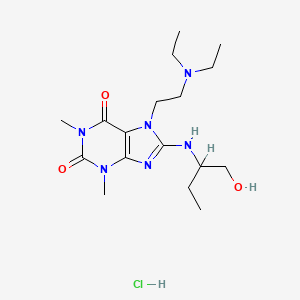
![N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B15192689.png)
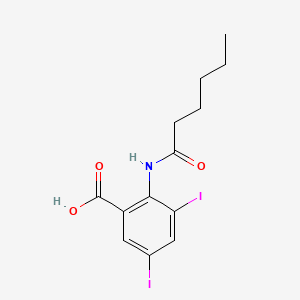
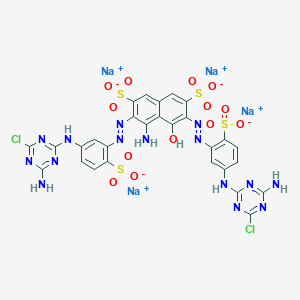
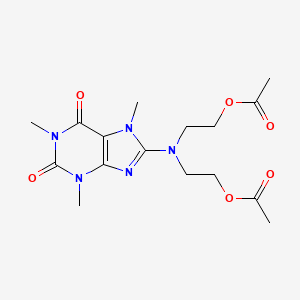
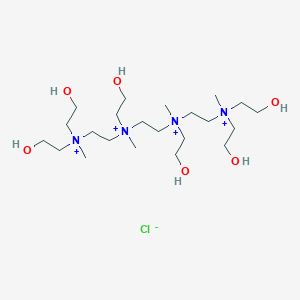
![Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate [French]](/img/structure/B15192732.png)
